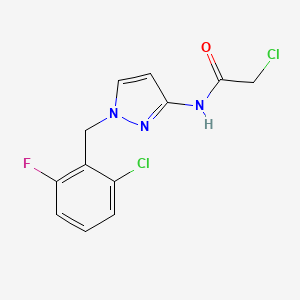

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide

Description

The compound 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide is a chloroacetamide derivative featuring a pyrazole core substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 3-position with an acetamide moiety.

Properties

IUPAC Name |

2-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2FN3O/c13-6-12(19)16-11-4-5-18(17-11)7-8-9(14)2-1-3-10(8)15/h1-5H,6-7H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYFAHBOQWCBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101147278 | |

| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-43-9 | |

| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101147278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: The pyrazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of approximately 303.16 g/mol. The structure features a pyrazole ring, which is known for its biological activity, making it a valuable scaffold in drug discovery.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit promising antitumor properties. A study published in Molecules reported that various substituted pyrazolines, including those similar to 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide, have shown efficacy against different cancer cell lines. These compounds are believed to induce apoptosis and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. A study highlighted that certain pyrazole-based compounds demonstrated significant inhibition against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. Compounds within this class often inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .

Pesticidal Activity

The structural characteristics of pyrazole derivatives make them suitable candidates for agrochemical applications. Research indicates that similar compounds exhibit insecticidal and herbicidal activities. For instance, studies have shown that certain pyrazole derivatives can effectively control pest populations by disrupting their physiological processes .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Manna et al., 2005 | Antitumor Activity | Pyrazole derivatives induced apoptosis in cancer cells via signaling pathway modulation. |

| Abdel-Wahab et al., 2013 | Antimicrobial Properties | Significant inhibition of bacterial strains was observed with specific pyrazole compounds. |

| Klimova et al., 1999 | Anti-inflammatory Effects | Compounds demonstrated the ability to inhibit pro-inflammatory cytokines. |

| Recent Agrochemical Study | Pesticidal Activity | Pyrazole derivatives showed effective control over pest populations in agricultural settings. |

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the pyrazole ring, contribute to its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s distinct structural attributes include:

- Pyrazole ring : A 1H-pyrazole substituted at the 1-position with a 2-chloro-6-fluorobenzyl group.

- Acetamide group : Chlorinated at the α-carbon (2-chloroacetamide).

Key analogs from the evidence include:

Structural Differences :

- Aromatic substitution: The target compound’s 2-chloro-6-fluorobenzyl group contrasts with analogs’ simpler alkyl or methoxy substituents (e.g., alachlor’s 2,6-diethylphenyl). Fluorination may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Physicochemical Properties

While explicit data (e.g., solubility, logP) are unavailable in the evidence, inferences can be made:

- Steric effects : The bulky 2-chloro-6-fluorobenzyl group may reduce solubility in polar solvents compared to smaller substituents (e.g., methoxymethyl in alachlor) .

Biological Activity

2-Chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide, also known as Y502-9628, is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies that highlight its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole ring substituted with a chloro and fluorobenzyl group, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 387.85 g/mol |

| SMILES | CC(S(Nc1nn(c(c(F)ccc2)c2Cl)cc1)=O)CC1)(=O)=O |

| InChI Key | Not available |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Case Study: Inhibition of CDK Activity

In a study focusing on pyrazolo[3,4-b]pyridines, compounds exhibiting structural similarities to Y502-9628 demonstrated significant inhibition of CDK2 and CDK9 with IC50 values as low as 0.36 µM . This suggests that Y502-9628 may also possess potent inhibitory effects on these kinases, potentially leading to anticancer applications.

Biological Activity

The biological activity of Y502-9628 has been evaluated through various assays:

- Anticancer Activity : Preliminary studies indicate that Y502-9628 may inhibit the proliferation of cancer cell lines. The compound's structural features suggest it could interfere with signaling pathways essential for tumor growth.

- Antimicrobial Properties : Similar compounds have shown moderate to good activities against bacterial strains, suggesting potential antibacterial properties for Y502-9628 .

- Urease Inhibition : A related study on acetamide derivatives demonstrated significant urease inhibition, which is critical in treating conditions like urease-related infections . Given the structural similarities, Y502-9628 may exhibit similar inhibitory effects.

Research Findings

Several studies have investigated the biological implications of related compounds:

- In vitro Studies : Various derivatives have been tested for their ability to inhibit specific enzymes associated with disease processes. For instance, compounds similar to Y502-9628 showed promising results in inhibiting urease activity, which is crucial for certain therapeutic applications .

- Molecular Docking Studies : Computational approaches have been employed to predict the binding affinity of Y502-9628 to target proteins. These studies suggest strong interactions at the active sites of kinases and other relevant enzymes .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on:

- Reaction Conditions : Use controlled temperatures (e.g., 60–80°C) and aprotic solvents like DMF or THF to minimize side reactions .

- Substrate Activation : Activate the pyrazole intermediate (e.g., 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine) with a base like triethylamine before reacting with chloroacetyl chloride to enhance nucleophilicity .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the product .

- Monitoring : Use TLC (silica gel, UV detection) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : H NMR should show peaks for the pyrazole ring (δ 6.8–7.5 ppm), chloroacetamide methylene (δ 4.2–4.5 ppm), and fluorobenzyl aromatic protons (δ 7.0–7.4 ppm) .

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z corresponding to the molecular formula (exact mass calculated via high-resolution MS) .

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the spatial arrangement of the chloro-fluorobenzyl and acetamide groups .

Q. What purification strategies are effective for removing by-products like unreacted pyrazole or halogenated intermediates?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water to separate polar impurities .

- Flash Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 3:1) to isolate the target compound from unreacted starting materials .

- Recrystallization : Ethanol or methanol is ideal due to the compound’s moderate solubility in hot alcohols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Substitute the pyrazole ring with triazolo or benzothiazole groups to alter electronic properties and binding affinity .

- Halogen Positioning : Compare bioactivity of 2-chloro-6-fluorobenzyl vs. 4-fluoro analogs to assess the impact of halogen placement on lipophilicity and target interaction .

- Functional Group Additions : Introduce sulfonyl or carbonyl groups to the acetamide moiety to modulate solubility and metabolic stability .

Q. What computational tools are recommended for predicting reaction pathways or optimizing synthetic routes?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and energetics of key steps (e.g., nucleophilic substitution at the chloroacetamide group) .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics using software like GROMACS .

- Retrosynthetic Analysis : Leverage AI platforms (e.g., Chematica) to propose alternative routes using available starting materials .

Q. How can statistical Design of Experiments (DoE) improve reaction efficiency and scalability?

- Methodological Answer :

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading) .

- Response Surface Methodology (RSM) : Optimize parameters like reaction time and solvent ratio via central composite designs to maximize yield .

- Robustness Testing : Vary raw material grades (e.g., technical vs. analytical-grade reagents) to assess process reliability .

Q. What mechanistic insights can be gained from studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses with targets like kinase enzymes, focusing on halogen bonding between the chloro-fluorobenzyl group and hydrophobic pockets .

- Enzyme Assays : Measure IC values via fluorogenic substrates to quantify inhibition potency .

- Metabolic Stability Tests : Incubate with liver microsomes and monitor degradation via LC-MS to identify metabolic hotspots (e.g., acetamide hydrolysis) .

Q. How does crystallographic data inform the understanding of molecular packing and stability?

- Methodological Answer :

- Single-Crystal Analysis : Resolve intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence melting point and shelf-life .

- Polymorph Screening : Use solvent evaporation or grinding to identify stable crystalline forms with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.